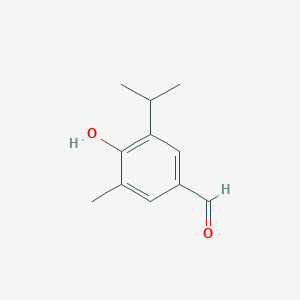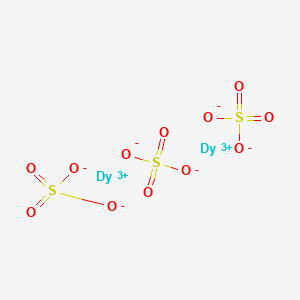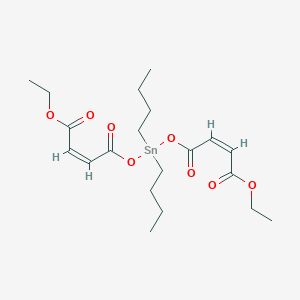
N-(2-Diethylamino-ethyl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diethylamino-ethyl)-guanidine, also known as DEAE-Guanidine, is a chemical compound that has been widely used in scientific research. It is a guanidine derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(2-Diethylamino-ethyl)-guanidinene has been extensively used in scientific research due to its unique properties. It has been shown to enhance the solubility and stability of proteins, making it a valuable tool in protein purification and crystallization. It has also been used as a denaturant in protein folding studies and as a chaotropic agent in DNA and RNA isolation. In addition, N-(2-Diethylamino-ethyl)-guanidinene has been used as a ligand in affinity chromatography to isolate specific proteins.
Mecanismo De Acción
The mechanism of action of N-(2-Diethylamino-ethyl)-guanidinene is not fully understood. It is believed to interact with the protein surface, disrupting the hydrogen bonding and electrostatic interactions that maintain the protein's structure. This results in the unfolding of the protein, which can then be purified or studied further.
Biochemical and Physiological Effects:
N-(2-Diethylamino-ethyl)-guanidinene has been shown to have minimal toxicity and is generally considered safe for laboratory use. However, it can cause irritation to the skin and eyes, and inhalation of the dust can cause respiratory irritation. In terms of biochemical and physiological effects, N-(2-Diethylamino-ethyl)-guanidinene has been shown to have a stabilizing effect on proteins, which can improve their solubility and activity. It has also been shown to disrupt the structure of nucleic acids, which can be useful in DNA and RNA isolation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Diethylamino-ethyl)-guanidinene has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a wide range of applications in protein and nucleic acid research. However, it also has some limitations. It can be expensive, and its effects on different proteins and nucleic acids can vary, making it difficult to predict its behavior in different experimental conditions.
Direcciones Futuras
There are several future directions for N-(2-Diethylamino-ethyl)-guanidinene research. One area of interest is the development of new derivatives with improved properties, such as increased solubility and stability. Another area is the use of N-(2-Diethylamino-ethyl)-guanidinene in drug discovery, as it has been shown to enhance the activity of certain enzymes and proteins. Finally, there is also potential for N-(2-Diethylamino-ethyl)-guanidinene to be used in biotechnology applications, such as the development of new protein-based materials.
Conclusion:
N-(2-Diethylamino-ethyl)-guanidinene is a valuable tool in scientific research, with a wide range of applications in protein and nucleic acid research. Its unique properties make it a useful tool for protein purification and crystallization, as well as DNA and RNA isolation. While it has some limitations, its potential for use in drug discovery and biotechnology applications make it an exciting area of research for the future.
Métodos De Síntesis
N-(2-Diethylamino-ethyl)-guanidinene can be synthesized by reacting guanidine with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWGXWELVGRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274616 |
Source


|
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Diethylamino-ethyl)-guanidine | |
CAS RN |
13845-72-2 |
Source


|
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



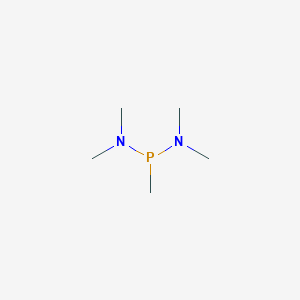

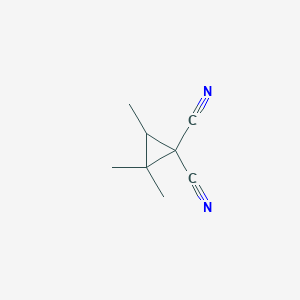
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

